Trifluoroacetylpiperazine
Overview
Description
Trifluoroacetylpiperazine is a chemical compound that is part of the broader class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The trifluoroacetyl group attached to the piperazine ring influences the compound's reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of trifluoroacetylpiperazine derivatives can be achieved through different pathways. One such method involves the reaction of trifluoromethylated 2-bromoenones with N,N'-dialkyl-1,2-diamines, leading to the formation of 2-trifluoroacetylpiperazine or 3-trifluoromethylpiperazine-2-ones, depending on the starting compounds' structures. This process is characterized by a multistep mechanism that includes sequential substitution and intramolecular cyclization as key steps .
Molecular Structure Analysis
The molecular structure of N-trifluoroacetylpiperidine, a closely related compound, has been studied using techniques such as gas-phase electron diffraction/mass spectrometry (GED/MS), IR spectroscopy, and quantum chemical calculations. It was found that due to strong conjugation between the electron lone pair on the nitrogen atom and the carbonyl group's double bond, the trifluoroacetyl group adopts an intermediate position between axial and equatorial. This results in a planar configuration involving nine atoms, including the nitrogen atom, the carbonyl group, and part of the trifluoromethyl group .
Chemical Reactions Analysis
Trifluoroacetylpiperazine and its derivatives participate in various chemical reactions. For instance, trifluoroacetic acid has been used to mediate the hydroarylation of alkenes to produce dihydrocoumarins and dihydroquinolones in good yield. This suggests that trifluoroacetic acid can be a versatile reagent in promoting certain types of chemical transformations . Additionally, the trifluoroacetyl group has been employed as an orthogonal protecting group for guanidines, showcasing its utility in peptide synthesis due to its stability under mild basic conditions and compatibility with other protecting group strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetylpiperazine derivatives can be inferred from studies on related compounds. For example, the mass spectra of trifluoroacetyl-2,5-diketopiperazines have been examined, revealing fragmentation patterns that are consistent with the elimination of alkyl groups from the molecular ion. These studies provide insights into the stability and reactivity of the trifluoroacetyl moiety when attached to a piperazine ring .
Scientific Research Applications
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Chemical Synthesis
- Trifluoroacetylpiperazine is a fluorinated building block . It’s used in the synthesis of various chemical compounds .
- The methods of application or experimental procedures would depend on the specific synthesis process being carried out. Typically, it would involve mixing Trifluoroacetylpiperazine with other reactants under controlled conditions (temperature, pressure, etc.) .
- The outcomes would also depend on the specific synthesis process. In general, the goal would be to produce a desired chemical compound with high yield and purity .
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Heterocyclic Compounds
- Molecules possessing triazine and tetrazine moieties, to which Trifluoroacetylpiperazine is related, belong to a special class of heterocyclic compounds .
- These compounds have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
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Nonlinear Optical (NLO) Applications
- Trifluoroacetylpiperazine can be used in the growth of piperazinium bis(trifluoroacetate) (PTFA) single crystals .
- These crystals have potential applications in nonlinear optics (NLO), a field of physics that deals with light propagation in non-linear media, where the polarization density P responds non-linearly to the electric field E of the light .
- The growth of these crystals typically involves solution growth techniques, where a solution of the compound is prepared and then allowed to slowly evaporate, allowing the crystals to form .
- The resulting crystals can then be characterized using various techniques (e.g., X-ray diffraction, UV-Vis spectroscopy) to determine their properties and suitability for NLO applications .
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Pharmaceutical Research
- Trifluoroacetylpiperazine could potentially be used in pharmaceutical research .
- As a building block, it could be used in the synthesis of various drug molecules .
- The methods of application would depend on the specific drug being synthesized, but could involve various organic synthesis techniques .
- The outcomes would be the successful synthesis of drug molecules with potential therapeutic effects .
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Fluorinated Building Blocks
- Trifluoroacetylpiperazine is a fluorinated building block . It’s used in the synthesis of various chemical compounds .
- The methods of application or experimental procedures would depend on the specific synthesis process being carried out. Typically, it would involve mixing Trifluoroacetylpiperazine with other reactants under controlled conditions (temperature, pressure, etc.) .
- The outcomes would also depend on the specific synthesis process. In general, the goal would be to produce a desired chemical compound with high yield and purity .
-
Heterogeneous Catalysis and Photocatalysis
- Molecules possessing triazine and tetrazine moieties, to which Trifluoroacetylpiperazine is related, have great practical applications such as heterogeneous catalysis and photocatalysis .
- These compounds have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-1-piperazin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQRVDQQAMQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428266 | |
Record name | Trifluoroacetylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetylpiperazine | |
CAS RN |
6511-88-2 | |
Record name | Trifluoroacetylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6511-88-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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